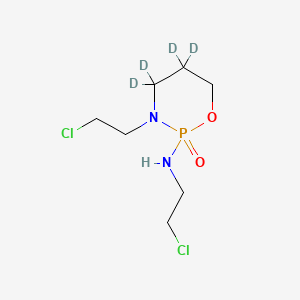
Diglyme-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglyme-d6, also known as [2H6]-diethylene glycol dimethyl ether, is a deuterated form of diglyme. It is a colorless, transparent liquid with a slight ether-like odor. The compound is primarily used as a solvent in various chemical reactions due to its high boiling point and ability to dissolve both polar and non-polar substances .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diglyme-d6 is synthesized by reacting deuterated methanol with ethylene oxide in the presence of an acid catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous process involving the reaction of deuterated methanol and ethylene oxide. The process is optimized to maximize yield and minimize impurities. The final product is then purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diglyme-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly used.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, acids, and substituted ethers .
Aplicaciones Científicas De Investigación
Diglyme-d6 has a wide range of applications in scientific research:
Mecanismo De Acción
Diglyme-d6 acts as a solvent by stabilizing reactive intermediates and facilitating the interaction between reactants. Its ability to dissolve both polar and non-polar substances makes it a versatile solvent in various chemical reactions. The compound can also form complexes with metal ions, enhancing the reactivity of certain reagents .
Comparación Con Compuestos Similares
Similar Compounds
Diethylene glycol dimethyl ether: The non-deuterated form of diglyme-d6.
Tetraethylene glycol dimethyl ether: A higher homolog of diglyme with similar solvent properties.
Ethylene glycol dimethyl ether: A lower homolog with a shorter chain length.
Uniqueness
This compound is unique due to its deuterated nature, which makes it particularly useful in NMR spectroscopy. Its high boiling point and ability to dissolve a wide range of substances also make it a valuable solvent in various chemical and industrial applications .
Propiedades
IUPAC Name |
1-(trideuteriomethoxy)-2-[2-(trideuteriomethoxy)ethoxy]ethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-7-3-5-9-6-4-8-2/h3-6H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZXBUIDTXKZTM-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OCCOCCOC([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[4-[4-(Diphenylmethoxy)-1-piperidinyl]-1-butyne]-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564879.png)

![4-[(2-Vinyl]-1-enthyne)-alpha,alpha-dimethyl-benzeneacetic Acid Methyl Ester](/img/structure/B564883.png)






![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)

